Cas no 1189375-06-1 (Torsemide-d7)

Torsemide-d7 化学的及び物理的性質
名前と識別子
-
- Torsemide-d7
- AC-4464-d7
- BM-02015-d7
- Demadex-d7
- JDL-464-d7
- Luplac-d7
- N-[[(1-Methylethyl-d7)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide
- Toradiur-d7
- J-003917
- CS-0093387
- F91380
- 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea
- HY-B0247S
- 1189375-06-1
- 1ST10502D7
- Torasemide-d7
- Torsemide-d7 (iso-propyl-d7)
-
- インチ: InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D
- InChIKey: NGBFQHCMQULJNZ-UENXPIBQSA-N
- ほほえんだ: CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
計算された属性
- せいみつぶんしりょう: 355.16954891g/mol
- どういたいしつりょう: 355.16954891g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 109Ų
Torsemide-d7 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T548752-10mg |
Torsemide-d7 |
1189375-06-1 | 10mg |
$ 1958.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-220276-1 mg |
Torsemide-d7, (Out of Stock: Availability 8/25/23) |
1189375-06-1 | 1mg |
¥2,858.00 | 2023-07-10 | ||
MedChemExpress | HY-B0247S-5mg |
Torsemide-d |
1189375-06-1 | 99.77% | 5mg |
¥6800 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-220276-1mg |
Torsemide-d7, |
1189375-06-1 | 1mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AE14337-1mg |
Torsemide-d7 |
1189375-06-1 | ≥99% deuterated forms (d1-d7) | 1mg |
$150.00 | 2024-04-20 | |
MedChemExpress | HY-B0247S-1mg |
Torsemide-d |
1189375-06-1 | 99.77% | 1mg |
¥1600 | 2024-07-19 | |
TRC | T548752-1mg |
Torsemide-d7 |
1189375-06-1 | 1mg |
$ 253.00 | 2023-09-05 | ||
1PlusChem | 1P008WBL-5mg |
Torsemide-d7 |
1189375-06-1 | ≥99% deuterated forms (d1-d7) | 5mg |
$854.00 | 2023-12-26 | |
1PlusChem | 1P008WBL-1mg |
Torsemide-d7 |
1189375-06-1 | ≥99% deuterated forms (d1-d7) | 1mg |
$216.00 | 2023-12-26 | |
A2B Chem LLC | AE14337-5mg |
Torsemide-d7 |
1189375-06-1 | ≥99% deuterated forms (d1-d7) | 5mg |
$656.00 | 2024-04-20 |
Torsemide-d7 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Torsemide-d7に関する追加情報
Torsemide-d7 (CAS No. 1189375-06-1): A Comprehensive Overview
Torsemide-d7, also known by its CAS registry number 1189375-06-1, is a specialized compound that has garnered significant attention in the fields of pharmacology and analytical chemistry. This compound is a deuterated derivative of torsemide, a well-known loop diuretic used in the treatment of edema associated with heart failure, liver cirrhosis, and kidney diseases. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often employed to enhance the compound's stability, improve its detectability in analytical techniques such as mass spectrometry, and facilitate its use in research studies.
The chemical structure of Torsemide-d7 is identical to that of torsemide, with the exception of the seven deuterium substitutions. Torsemide itself belongs to the sulfonamide class of diuretics, characterized by its potent diuretic and natriuretic effects. The parent compound, torsemide, works by inhibiting the sodium-chloride symporter in the thick ascending limb of the loop of Henle in the kidneys, thereby increasing urinary excretion of sodium and water. The deuterated version, Torsemide-d7, retains this pharmacological activity but offers additional advantages for research purposes.
Recent studies have highlighted the utility of Torsemide-d7 in pharmacokinetic studies and bioanalytical assays. Due to its enhanced stability and distinct mass spectral signature, this compound serves as an ideal internal standard for quantifying torsemide levels in biological samples such as plasma, urine, and tissue extracts. Researchers have employed Torsemide-d7 to investigate the pharmacokinetics and bioavailability of torsemide in various animal models and human subjects, providing valuable insights into its therapeutic efficacy and safety profile.
In addition to its role as an internal standard, Torsemide-d7 has been utilized in metabolomics and proteomics research to study drug metabolism and protein interactions. The incorporation of deuterium into the molecule allows for precise tracking of metabolic pathways and enzymatic transformations, enabling scientists to better understand the mechanisms underlying torsemide's action and potential drug-drug interactions.
The synthesis of Torsemide-d7 involves a multi-step process that incorporates deuterium at specific positions within the molecule. This process ensures that the resulting compound maintains its structural integrity while achieving the desired isotopic enrichment. Advanced synthetic techniques, including catalytic hydrogenation with deuterated reagents and selective deuteration strategies, have been developed to produce high-purity Torsemide-d7 for research applications.
From a clinical perspective, torsemide remains a cornerstone in the management of edematous conditions due to its rapid onset of action and long duration of effect compared to other loop diuretics like furosemide or bumetanide. The development of Torsemide-d7 has further expanded its utility beyond therapeutic use into areas such as drug discovery, toxicology, and regulatory compliance testing.
Looking ahead, ongoing research continues to explore novel applications for Torsemide-d7, particularly in the context of personalized medicine and precision diagnostics. As advancements in mass spectrometry and bioinformatics continue to evolve, this compound is expected to play an increasingly important role in unraveling complex biological systems and optimizing therapeutic interventions.
In conclusion, Torsemide-d7 (CAS No. 1189375-06-1) represents a valuable tool for researchers across multiple disciplines within life sciences. Its unique properties as a deuterated derivative make it indispensable for both fundamental studies and applied research aimed at improving human health outcomes.
1189375-06-1 (Torsemide-d7) 関連製品
- 58155-35-4(N-1-Ethyl-1-demethylethyl Torsemide)
- 99300-68-2(Hydroxy Torsemide)
- 99300-67-1(4’-Hydroxy Torsemide)
- 56211-40-6(Torsemide)
- 2248297-21-2(5-(Methylsulfonimidoyl)pentanenitrile)
- 133519-04-7(Chiralyst Ru802)
- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)
- 139183-87-2(Methyl 6-(aminomethyl)nicotinate)
- 9004-34-6(Cellulose)
- 874-56-6(azepane-1-carbodithioic acid)




